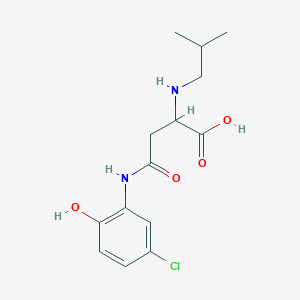
4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in epigenetic regulation, influencing gene expression and protein function. CI-994 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment.
Applications De Recherche Scientifique
Catalytic Synthesis and Multi-component Reactions
One significant application involves the catalytic synthesis of complex organic compounds. For instance, boric acid-catalyzed multi-component reactions in aqueous mediums have demonstrated efficiency in synthesizing 4H-isoxazol-5(4H)-ones, highlighting the method's simplicity, high yields, and shorter reaction times (H. Kiyani & F. Ghorbani, 2015). Such methodologies can be adapted to synthesize derivatives of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, offering pathways to novel compounds with potential pharmacological applications.
Vibrational Spectroscopy and Molecular Structure
Vibrational spectroscopic techniques, combined with single-crystal X-ray diffraction and DFT calculations, have been employed to analyze the structure and interactions of chloramphenicol derivatives, revealing significant insights into their molecular structure and hydrogen bonding patterns (R. F. Fernandes et al., 2017). This approach could be extended to study the structural nuances of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid derivatives, aiding in the development of compounds with tailored properties for specific applications.
Synthesis of Natural Product Analogues
The synthesis of core ring systems of natural products, such as yuzurimine-type Daphniphyllum alkaloids, through cascade condensation and cyclization chemistry highlights the potential of complex synthetic routes in creating bioactive molecules (I. Coldham et al., 2011). The methodologies developed here could be applied to synthesize analogues of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, exploring their potential in drug discovery and development.
Fluorescent Probes for Bio-imaging
The development of fluorescent probes for β-amyloids using derivatives of 4-oxobutanoic acid illustrates the compound's relevance in creating tools for the molecular diagnosis of diseases like Alzheimer’s (Huan-bao Fa et al., 2015). This application underscores the potential of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid in the development of diagnostic agents and therapeutics.
Metabolic Engineering for Biosynthesis
Metabolic engineering approaches to synthesize valuable chemicals from methane, including 4-Hydroxybutyrate, demonstrate the potential of biotechnological applications (Thu Ha Thi Nguyen & E. Lee, 2021). Similarly, engineering pathways for the biosynthesis of derivatives of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid could offer sustainable routes to these compounds, leveraging renewable resources and environmentally friendly processes.
Propriétés
IUPAC Name |
4-(5-chloro-2-hydroxyanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-8(2)7-16-11(14(20)21)6-13(19)17-10-5-9(15)3-4-12(10)18/h3-5,8,11,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGWEWWPKIDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)
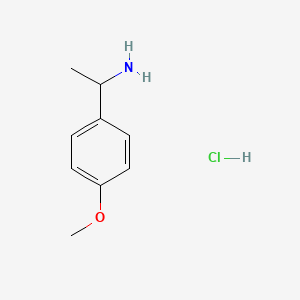
![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)
![Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2995685.png)
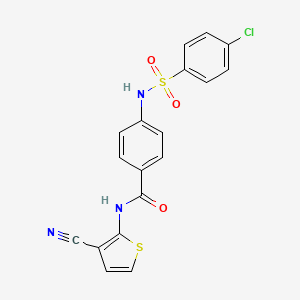
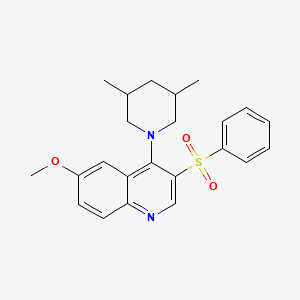
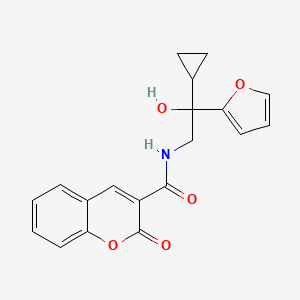
![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)